Cas no 218956-13-9 (1,4-Butanediamine, N,N'-bis[(4-methoxyphenyl)methyl]-)
218956-13-9 structure
Product Name:1,4-Butanediamine, N,N'-bis[(4-methoxyphenyl)methyl]-
CAS No:218956-13-9
MF:C20H28N2O2
MW:328.448525428772
CID:1409315
PubChem ID:44458572
Update Time:2025-04-20
1,4-Butanediamine, N,N'-bis[(4-methoxyphenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Butanediamine, N,N'-bis[(4-methoxyphenyl)methyl]-
- N,N'-bis[(4-methoxyphenyl)methyl]butane-1,4-diamine
- SCHEMBL22839742
- CHEMBL23440
- N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine
- 218956-13-9
- DTXSID70659180
-
- Inchi: 1S/C20H28N2O2/c1-23-19-9-5-17(6-10-19)15-21-13-3-4-14-22-16-18-7-11-20(24-2)12-8-18/h5-12,21-22H,3-4,13-16H2,1-2H3
- InChI Key: RLBUJFLNOYOSCZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)CNCCCCNCC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 328.21524
- Monoisotopic Mass: 328.215
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 11
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5A^2
- XLogP3: 3
Experimental Properties
- PSA: 42.52
1,4-Butanediamine, N,N'-bis[(4-methoxyphenyl)methyl]- Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
218956-13-9 (1,4-Butanediamine, N,N'-bis[(4-methoxyphenyl)methyl]-) Related Products
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